![molecular formula C10H6N2O3 B12429421 Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate CAS No. 1198420-95-9](/img/structure/B12429421.png)
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is characterized by a fused ring system that includes both furan and pyridine rings, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate typically involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Additionally, phase-transfer catalysis conditions can be employed to obtain derivatives of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, such as methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates.
Common Reagents and Conditions:
Hydroxylammonium Chloride: Used in substitution reactions.
Acetic Anhydride and Pyridine: Commonly used as solvents and catalysts in various reactions.
Sodium Azide and Ammonium Chloride: Utilized in cyclization reactions.
Major Products:
- Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
- Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates
Applications De Recherche Scientifique
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties .
- Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
- Industry: Utilized in the synthesis of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the GABA A receptor, indicating potential neurotropic activity . The compound’s structure allows it to bind to specific sites on target proteins, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate can be compared with other fused pyridine derivatives, such as:
- Furopyridines: Known for their antihypertensive and antimicrobial activities .
- Thienopyridines: Used in the development of antiplatelet drugs .
- Pyrrolopyridines: Investigated for their potential anticancer properties .
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1198420-95-9 |
|---|---|
Formule moléculaire |
C10H6N2O3 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6N2O3/c1-14-10(13)8-3-7-2-6(4-11)5-12-9(7)15-8/h2-3,5H,1H3 |
Clé InChI |
IGTQQBWAEUZZLA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=CN=C2O1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
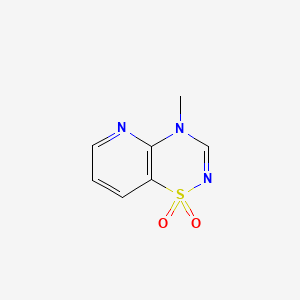
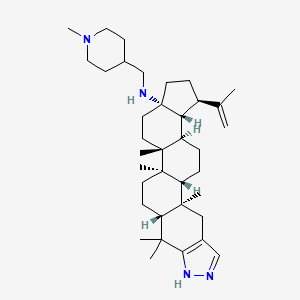
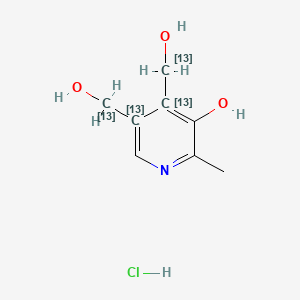
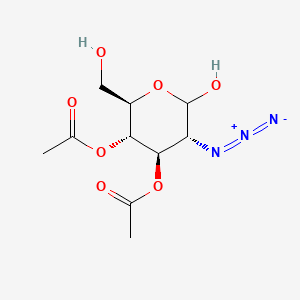

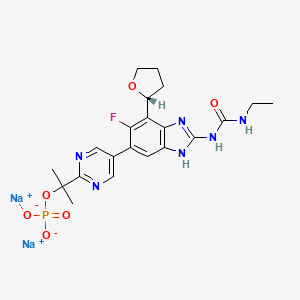
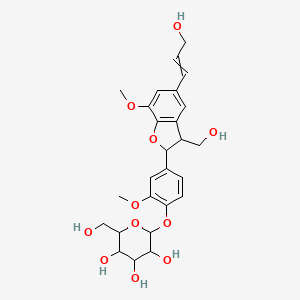
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
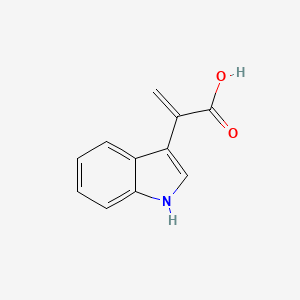
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
